4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

描述

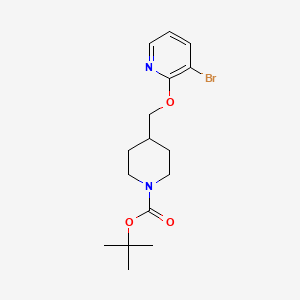

Chemical Name: 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS Number: 2204561-92-0

Molecular Formula: C₁₆H₂₃BrN₂O₃

Molecular Weight: 371.28 g/mol

Structural Features:

- A piperidine ring with a tert-butyl carbamate (Boc) protecting group at the 1-position.

- A 3-bromopyridinyloxymethyl substituent at the 4-position of the piperidine. The pyridine ring is brominated at the 3-position and linked via an ether bond to the methyl group.

Applications:

This compound is a key intermediate in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors or other heterocyclic drug candidates. The Boc group enhances stability during synthetic steps, while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

属性

IUPAC Name |

tert-butyl 4-[(3-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)11-21-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAOSLSGYYPVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursorsThe piperidine ring is then attached through a nucleophilic substitution reaction, and the final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

化学反应分析

Types of Reactions

4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The bromopyridine moiety can be oxidized to form pyridine N-oxide derivatives.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products

The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine derivatives, and various substituted pyridine compounds depending on the nucleophile used .

科学研究应用

Pharmacological Research

The compound has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for:

- Glycogen Synthase Activation : Similar compounds have been shown to activate glycogen synthase, which plays a critical role in glucose metabolism and energy storage .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, which could be useful in developing new antibiotics.

Synthetic Methodologies

The synthesis of 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several key steps:

- Piperidine Derivatives : The compound can be synthesized from piperidine derivatives through bromination and subsequent esterification processes. This makes it a versatile intermediate in organic synthesis.

- Building Block for Complex Molecules : It serves as a building block for synthesizing more complex molecules, particularly those targeting neurological disorders due to its piperidine core.

Case Studies

Several case studies highlight the compound's utility:

- Case Study 1 : A study on glycogen synthase activators demonstrated that modifications to the piperidine structure could enhance potency and selectivity, paving the way for new diabetes treatments.

- Case Study 2 : Research into antimicrobial agents derived from similar structures indicated that introducing bromine atoms enhances biological activity against resistant bacterial strains.

作用机制

The mechanism by which 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares the target compound with structurally related tert-butyl piperidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | 2204561-92-0 | C₁₆H₂₃BrN₂O₃ | 3-Bromo-pyridinyloxymethyl | 371.28 | Reference compound; bromine at pyridine 3-position, ether linkage |

| 4-(4-Bromopyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester | 877399-50-3 | C₁₃H₂₀BrN₃O₂ | 4-Bromo-pyrazolyl | 330.23 | Pyrazole ring (2 nitrogen atoms) vs. pyridine; bromine at pyrazole 4-position |

| 4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester | 1065484-36-7 | C₁₆H₂₃ClN₂O₃ | 6-Chloro-pyridinylmethoxy | 326.82 | Chlorine vs. bromine; substitution at pyridine 6-position vs. 3-position |

| tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate | 141545-71-3 | C₁₅H₂₁BrN₂O₃ | 6-Bromo-pyridinyl with piperidine hydroxyl | 373.25 | Direct pyridine-piperidine linkage; hydroxyl group introduces H-bonding capability |

| 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester | 566905-90-6 | C₁₈H₂₄BrNO₂ | 4-Bromomethylphenyl | 366.30 | Aromatic phenyl ring vs. pyridine; bromine on benzyl group |

Key Comparisons

Substituent Electronic Effects

- Bromine Position : The target compound’s bromine at the pyridine 3-position (meta) creates distinct electronic effects compared to 6-position (para) substitution in CAS 141545-71-3. Meta substitution may reduce steric hindrance in coupling reactions .

- Heterocycle Type: Pyridine (6-membered, 1 nitrogen) in the target compound vs. pyrazole (5-membered, 2 nitrogens) in CAS 877399-50-3.

Physicochemical Properties

- Lipophilicity: The tert-butyl group increases lipophilicity across all compounds, enhancing membrane permeability.

- Molecular Weight : The target compound (371.28 g/mol) is mid-range, whereas bulkier substituents (e.g., CAS 566905-90-6 at 366.30 g/mol) may impact pharmacokinetics.

生物活性

4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H22BrN2O3

- Molecular Weight : 368.27 g/mol

- CAS Number : 1476776-55-2

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interaction with various biological targets, including enzymes and receptors. The following sections summarize key findings related to its pharmacological effects.

The compound is believed to exert its effects through the modulation of specific biological pathways, particularly those involving proteases and receptors. Notably, it has been linked to the inhibition of serine proteases, which play critical roles in physiological processes such as blood coagulation and inflammation .

Pharmacological Effects

- Anti-inflammatory Activity : Studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects, although further studies are required to elucidate the specific mechanisms involved.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting a possible role in cancer therapy .

Case Studies and Research Findings

- Inhibition of Serine Proteases : Research has demonstrated that derivatives similar to this compound can effectively inhibit serine proteases, which are implicated in various diseases including cancer and thrombosis .

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of related piperidine derivatives found that modifications at the pyridine ring significantly influenced their activity against cancer cells. The bromine substitution at the 3-position was noted to enhance potency against certain cell lines .

- Antimicrobial Testing : Initial antimicrobial assays indicated that compounds with similar structures showed promising results against Gram-positive bacteria, warranting further investigation into their potential as therapeutic agents .

Data Table: Summary of Biological Activities

常见问题

Basic: How can researchers optimize the synthesis of 4-(3-bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester to minimize side reactions?

Methodological Answer:

Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, tert-butyl ester protection in piperidine derivatives is sensitive to acidic or basic conditions, as seen in analogous compounds like tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate . Use inert atmospheres (N₂/Ar) to prevent oxidation of the bromopyridinyl group. Monitor intermediates via TLC or HPLC, referencing purity standards (≥95%) from structurally similar compounds .

Advanced: What analytical techniques resolve stereochemical uncertainties in the piperidine ring or pyridinyl substituent of this compound?

Methodological Answer:

X-ray crystallography is definitive for confirming stereochemistry, as demonstrated for tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate derivatives . For dynamic systems, use NOESY NMR to probe spatial proximity of protons. Chiral HPLC with polysaccharide-based columns can separate enantiomers, a method validated for tert-butyl-protected piperidine analogs .

Basic: How should researchers purify this compound to achieve ≥95% purity for biological assays?

Methodological Answer:

Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate or DCM/methanol). For polar impurities, use preparative HPLC with C18 columns and acetonitrile/water mobile phases. Compare retention times to standards from structurally related tert-butyl piperidine carboxylates, such as those in Sigma-Aldrich’s catalog .

Advanced: What mechanistic insights explain the reactivity of the bromopyridinyl group in cross-coupling reactions?

Methodological Answer:

The 3-bromo substituent on pyridine acts as an electrophilic site in Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies on similar aryl halides (e.g., Ethyl 4-(3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate) suggest that electron-withdrawing groups enhance oxidative addition rates with Pd catalysts . Monitor reaction progress via ¹H NMR to detect intermediate palladium complexes.

Basic: What storage conditions preserve the stability of this compound?

Methodological Answer:

Store at –20°C in airtight, light-resistant containers under inert gas (argon). The tert-butyl ester group is prone to hydrolysis in humid environments, as observed in analogs like tert-butyl 4-(diphenylamino)piperidine-1-carboxylate . Regularly assess stability via HPLC and FTIR to detect degradation (e.g., loss of the tert-butyl group at ~1700 cm⁻¹) .

Advanced: How can researchers reconcile contradictions in reported toxicity data for tert-butyl piperidine derivatives?

Methodological Answer:

Discrepancies often arise from incomplete toxicological profiling. For example, tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate lacks ecotoxicity data . Use predictive tools like QSAR models to estimate acute toxicity (e.g., LC50 for fish) and validate with in vitro assays (e.g., Ames test for mutagenicity) .

Basic: What precautions mitigate hazards during handling of this brominated compound?

Methodological Answer:

Avoid contact with strong oxidizers (e.g., peroxides), as bromopyridines may decompose exothermically . Use PPE (nitrile gloves, safety goggles) and fume hoods, following protocols for tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate . For spills, adsorb with inert materials (vermiculite) and dispose as halogenated waste .

Advanced: What computational methods predict the metabolic fate of this compound in biological systems?

Methodological Answer:

Use in silico tools like SwissADME to predict cytochrome P450 metabolism. For instance, the tert-butyl ester may undergo hydrolysis to a carboxylic acid, as modeled for 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid . Validate with LC-MS/MS studies on hepatocyte incubations to identify phase I/II metabolites.

Basic: How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer:

The bromopyridinyl and piperidine groups are key motifs in kinase inhibitors or GPCR ligands. For example, tert-butyl 4-[(4-fluorophenyl)sulfonylamino]piperidine-1-carboxylate is a precursor for sulfonamide-based therapeutics . Coupling reactions with boronic acids or amines enable diversification of the pyridine ring .

Advanced: What strategies confirm the absence of regioisomeric impurities in the final product?

Methodological Answer:

Use high-resolution mass spectrometry (HRMS) to distinguish regioisomers via exact mass. For example, tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate and its isomers exhibit distinct fragmentation patterns in ESI-MS . Pair with 2D NMR (HSQC, HMBC) to assign carbon-proton correlations unambiguously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。